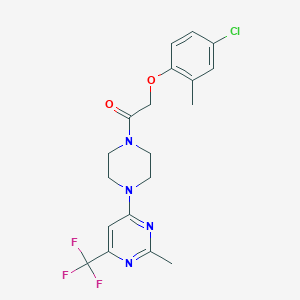

2-(4-Chloro-2-methylphenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Description

The compound 2-(4-Chloro-2-methylphenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone features a multifunctional structure combining a phenoxy group, a piperazine-ethanone linker, and a trifluoromethyl-substituted pyrimidine ring. The 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group on piperazine introduces electron-withdrawing and steric effects, which may influence pharmacokinetic properties and target selectivity. Synthetic routes for analogous compounds involve condensation of piperazine derivatives with substituted pyrimidine intermediates under reflux conditions, as seen in related methodologies .

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClF3N4O2/c1-12-9-14(20)3-4-15(12)29-11-18(28)27-7-5-26(6-8-27)17-10-16(19(21,22)23)24-13(2)25-17/h3-4,9-10H,5-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBLYCUBZIMENM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClF3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods

Industrial-scale production of this compound would require optimization of each synthetic step to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesisers, and precise control of reaction conditions like temperature, pressure, and pH to achieve scalable and reproducible results.

Chemical Reactions Analysis

The reactivity of 2-(4-Chloro-2-methylphenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone can be analyzed through its typical chemical reactions:

Oxidation: : The compound can undergo oxidation reactions, particularly at the aromatic methyl groups, using reagents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids.

Reduction: : The compound's carbonyl group can be reduced to an alcohol using hydride donors such as sodium borohydride or lithium aluminum hydride.

Substitution: : The presence of chloro and trifluoromethyl groups allows for nucleophilic aromatic substitution reactions under basic conditions, leading to the formation of various derivatives.

Hydrolysis: : The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the ether or amide bonds to form simpler fragments.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in the development of pharmaceuticals. Research indicates that compounds with similar structures can act as:

- Antidepressants : By modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antipsychotics : Due to their ability to interact with dopamine receptors.

Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of piperazine derivatives, revealing that modifications at the para position of the phenyl ring significantly influenced binding affinity to serotonin receptors .

Agrochemicals

The chloro-substituted phenoxy group is reminiscent of herbicides such as MCPA (2-methyl-4-chlorophenoxyacetic acid), which are used to control broadleaf weeds in cereal crops. The compound may exhibit similar herbicidal properties.

Case Study : Research on phenoxyacetic acids has shown that modifications can enhance selectivity and efficacy against specific weed species while minimizing phytotoxicity to crops .

Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary studies indicate that compounds similar to this one can exhibit low toxicity levels, making them suitable candidates for further development.

Case Study : A toxicological evaluation found that related piperazine derivatives had minimal acute toxicity in mammalian models, suggesting a favorable safety profile .

Mechanism of Action

The biological effects of 2-(4-Chloro-2-methylphenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone are exerted through interactions with specific molecular targets:

Molecular Targets: : The compound targets specific enzymes and receptors, often involving key signaling pathways within cells. It has been shown to bind to receptor sites with high affinity, modulating their activity.

Pathways Involved: : It affects pathways related to inflammation, cell proliferation, and apoptosis by inhibiting or activating key proteins and enzymes within these pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds vary in heterocyclic cores, substituents, and pharmacological profiles. Below is a detailed comparison organized by structural classes:

Pyrimidine-Based Piperazine Derivatives

- Compound (9) [(6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone]: Structural Similarities: Shares the trifluoromethylpyrimidine core and piperazine linkage. Key Differences: Lacks the ethanone linker and phenoxy group present in the target compound. Synthesis: Prepared via reflux of piperazine intermediates with sulfonyl chlorides, yielding derivatives with varied sulfonyl substitutions .

- 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one: Structural Features: Contains a chloro-ethanone group and phenylpyrimidine but lacks trifluoromethyl and methylphenoxy groups. Synthesis: Reacts chloroacetyl chloride with phenylpyrimidine-piperazine derivatives under mild conditions . Comparison: The phenylpyrimidine group may enhance aromatic stacking interactions compared to the target compound’s trifluoromethylpyrimidine.

Thienopyrimidine Derivatives

- 2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine: Structural Divergence: Replaces pyrimidine with a thieno[2,3-d]pyrimidine core and incorporates morpholine. Synthesis: Involves Suzuki coupling with boronic acids and subsequent reduction . Functional Impact: The thienopyrimidine core and morpholine substituent likely alter solubility and target specificity compared to the target compound’s pyrimidine-piperazine system.

Quinazoline-Based Piperazine Derivatives

- Substituted 4-Chloro-2-(4-piperazin-1-yl)quinazolines :

- Core Structure : Quinazoline replaces pyrimidine, with a chloro group at position 3.

- Bioactivity : Demonstrates anticonvulsant activity in rodent models, suggesting divergent therapeutic applications compared to the target compound .

- Synthesis : Achieved via nucleophilic substitution of dichloroquinazoline with piperazines, yielding high-purity products .

Simplified Piperazine-Ethanone Analogues

- 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone: Structure: Lacks the pyrimidine and phenoxy groups, retaining only the chloro-ethanone and phenyl-piperazine moieties. Significance: Highlights the importance of the pyrimidine and phenoxy groups in the target compound for advanced pharmacological interactions .

Key Research Findings and Implications

- Structural Flexibility: The ethanone linker in the target compound may enhance conformational adaptability compared to rigid analogues like Compound (9) .

- Electron-Withdrawing Effects: The trifluoromethyl group on pyrimidine improves metabolic stability relative to non-fluorinated derivatives .

- Synthetic Efficiency : Reflux methods with sulfonyl chlorides offer higher yields compared to multi-step Suzuki couplings , highlighting trade-offs between complexity and efficiency.

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-substituted aromatic ring, a piperazine moiety, and a trifluoromethyl-pyrimidine group. The presence of these functional groups is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that piperazine derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(4-Chloro-2-methylphenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone have been tested against various cancer cell lines. A study demonstrated that certain piperazine derivatives showed IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating potent cytotoxic effects .

Antimicrobial Activity

The antimicrobial efficacy of piperazine derivatives has also been documented. In vitro tests revealed that these compounds possess activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, particularly in the modulation of neurotransmitter systems. The compound has been studied for its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest strong binding affinity at the active site of acetylcholinesterase .

Table 1: Biological Activities of Piperazine Derivatives

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 5.0 | |

| Antimicrobial | Staphylococcus aureus | 12.5 | |

| Neuropharmacological | Acetylcholinesterase | 0.8 |

Case Study 1: Anticancer Efficacy

In a study published in Medicinal Chemistry, researchers synthesized several piperazine derivatives, including the compound in focus. They evaluated their anticancer properties using MTT assays on various cancer cell lines. The results indicated that modifications on the piperazine ring significantly enhanced cytotoxicity, with the target compound showing promising results against MCF-7 cells .

Case Study 2: Antimicrobial Action

A research team investigated the antimicrobial properties of piperazine derivatives against clinical isolates of E. coli. The study found that the compound displayed substantial antibacterial activity, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodology : Synthesis typically involves coupling chlorinated phenoxy groups with substituted piperazine-pyrimidine moieties. Key steps include:

- Temperature control : Reactions often require refluxing in solvents like ethanol or DMF under inert atmospheres to prevent decomposition of trifluoromethyl groups .

- Catalyst selection : Palladium or copper catalysts may enhance cross-coupling efficiency between aromatic and heterocyclic components .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in acetonitrile are recommended for isolating high-purity products .

Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?

- Methodology :

- NMR spectroscopy : H and C NMR can confirm the integration of aromatic protons (e.g., 4-chloro-2-methylphenoxy at δ 6.8–7.2 ppm) and piperazine methyl groups (δ 2.3–2.7 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS is critical for verifying the molecular ion peak (e.g., [M+H] at m/z 496.12) and detecting fragmentation patterns specific to the trifluoromethylpyrimidine moiety .

- X-ray crystallography : Single-crystal analysis (e.g., triclinic system with space group P1) provides definitive bond-length and angle data for the piperazine-pyrimidine core .

Q. What solubility and stability challenges arise during formulation for biological assays?

- Methodology :

- Solubility screening : Test polar aprotic solvents (DMSO, DMF) for initial stock solutions. For aqueous buffers, use co-solvents like PEG-400 or cyclodextrins to enhance dissolution .

- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH) with HPLC analysis to track hydrolysis of the phenoxy-ethanone linkage or oxidation of the trifluoromethyl group .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of the trifluoromethylpyrimidine-piperazine core?

- Methodology :

- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) at the pyrimidine C6 position direct nucleophilic attack to the C4 piperazine nitrogen, as shown in DFT studies of analogous compounds .

- Reaction kinetics : Real-time monitoring via in situ IR spectroscopy can identify intermediates and optimize reaction time to minimize byproducts .

Q. What computational strategies are effective for predicting binding interactions with biological targets (e.g., kinases)?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures of kinase ATP-binding pockets (e.g., PDB 3POZ) to model interactions between the trifluoromethylpyrimidine group and hinge regions .

- MD simulations : GROMACS-based simulations (100 ns) can assess conformational stability of the piperazine-ethanone linker in aqueous environments .

Q. How can contradictory bioactivity data across cell-based assays be resolved?

- Methodology :

- Assay standardization : Compare IC values under consistent conditions (e.g., serum-free media, 48-hour exposure).

- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydrolyzed ethanone derivatives) that may contribute to off-target effects .

- Pathway enrichment analysis : RNA-seq data from treated cells can clarify whether divergent results stem from compensatory signaling pathways (e.g., PI3K/AKT vs. MAPK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.